molecular formula C26H26N4O5 B2879288 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methyl-4-nitrophenyl)urea CAS No. 1023409-81-5

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methyl-4-nitrophenyl)urea

Numéro de catalogue: B2879288
Numéro CAS: 1023409-81-5
Poids moléculaire: 474.517
Clé InChI: DIKHCPSMIFSZKZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methyl-4-nitrophenyl)urea is a potent and ATP-competitive inhibitor of the BCR-ABL tyrosine kinase, a primary driver of chronic myeloid leukemia (CML) Source . Its significant research value lies in its ability to target the T315I "gatekeeper" mutation of BCR-ABL, a common mechanism of resistance to first- and second-generation tyrosine kinase inhibitors like imatinib and nilotinib Source . By effectively inhibiting both wild-type and T315I mutant BCR-ABL, this compound serves as a critical tool for investigating signaling pathways in drug-resistant CML, enabling studies on apoptosis induction, proliferation arrest, and overcoming treatment resistance in preclinical models Source . Research utilizing this inhibitor is fundamental for advancing the understanding of kinase dynamics and for the development of next-generation therapeutic strategies for resistant hematological malignancies.

Propriétés

IUPAC Name

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methyl-4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O5/c1-16-12-20(30(32)33)8-9-22(16)29-26(31)28-19-6-4-17(5-7-19)13-23-21-15-25(35-3)24(34-2)14-18(21)10-11-27-23/h4-9,12,14-15H,10-11,13H2,1-3H3,(H2,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKHCPSMIFSZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Formylation of 3,4-Dimethoxyphenethylamine

The reaction begins with the formylation of 3,4-dimethoxyphenethylamine using ethyl formate under reflux conditions. This step yields N-(2-(3,4-dimethoxyphenyl)ethyl)formamide as a key intermediate.

Representative Procedure :

  • 3,4-Dimethoxyphenethylamine (86.6 g, 0.44 mol) and ethyl formate (141.6 g, 1.92 mol) are refluxed for 6 hours.
  • The crude product is used directly in the next step without purification.

Cyclization via Oxalyl Chloride and Phosphotungstic Acid

The formamide intermediate undergoes cyclization in the presence of oxalyl chloride and phosphotungstic acid. This step facilitates the formation of the dihydroisoquinoline ring.

Optimized Conditions :

  • Oxalyl chloride (126 g, 0.99 mol) in dichloromethane (400 mL) at 10–20°C.
  • Addition of phosphotungstic acid (0.15 g) post-cyclization enhances yield (80%) and purity (99.1%).

Critical Parameters :

  • Temperature control during oxalyl chloride addition (10–20°C).
  • Methanol quench at 50–55°C to stabilize the product.

Preparation of 2-Methyl-4-nitroaniline

This intermediate is synthesized via nitration of 2-methylaniline, followed by purification.

Nitration Protocol :

  • 2-Methylaniline (1 mol) is treated with concentrated HNO₃/H₂SO₄ at 0–5°C.
  • The product is isolated by neutralization and recrystallization (yield: 75–85%).

Analytical Data :

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.02 (d, J = 8.8 Hz, 1H), 7.91 (s, 1H), 6.70 (d, J = 8.8 Hz, 1H), 2.45 (s, 3H).

Urea Bridge Formation

Coupling the 4-aminobenzyl-dihydroisoquinoline and 2-methyl-4-nitroaniline via a urea linkage employs triphosgene-mediated synthesis, as detailed in Sage Journals.

Triphosgene Activation

Triphosgene generates isocyanate intermediates in situ, which react with amines to form ureas.

Procedure :

  • 4-Aminobenzyl-dihydroisoquinoline (1 mmol) and triphosgene (0.33 mmol) in dichloromethane at 0°C.
  • After 1 hour, add 2-methyl-4-nitroaniline (1 mmol) and triethylamine (2 mmol).
  • Stir at room temperature for 3 hours.

Yield Optimization :

  • Excess triethylamine (2–3 eq.) minimizes symmetrical urea formation.
  • Low temperatures (0–5°C) suppress side reactions.

Alternative Carbamate Route

A two-step method from Bioorganic & Medicinal Chemistry uses N-benzylcarbamates:

  • React 4-nitrophenyl-N-benzylcarbamate with 4-aminobenzyl-dihydroisoquinoline.
  • Hydrogenolysis (Pd/C, H₂) removes the benzyl group, yielding the monosubstituted urea.

Advantages :

  • Avoids handling toxic isocyanates.
  • Yields >90% after hydrogenolysis.

Analytical Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : Aromatic protons of the dihydroisoquinoline (δ 6.50–7.20), urea NH (δ 8.30–9.10).
  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

Thermodynamic Considerations

Urea formation equilibria favor product at 170–200°C and 130–300 bar, though milder conditions (25°C, 1 atm) suffice for lab-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methyl-4-nitrophenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Applications De Recherche Scientifique

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methyl-4-nitrophenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methyl-4-nitrophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes, leading to reduced inflammation or cancer cell proliferation .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound belongs to a family of N,N'-diarylurea derivatives with modifications on the aryl substituents. Below is a comparative analysis of structurally related analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent on Aryl Group 2 Molecular Formula Molar Mass (g/mol) Key Properties/Activities References
Target Compound 2-methyl-4-nitrophenyl Not explicitly provided - Likely high lipophilicity (due to nitro group); potential kinase inhibition inferred from urea core -
1-{4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3-chloro-4-methoxyphenyl)urea 3-chloro-4-methoxyphenyl C₂₆H₂₆ClN₃O₄ 479.96 Chloro (EWG) and methoxy (EDG) balance; possible enhanced solubility vs. nitro analog
1-{4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-ethoxyphenyl)urea 2-ethoxyphenyl C₂₇H₂₉N₃O₄ 459.54 Ethoxy group (EDG) may improve solubility; predicted pKa 13.89
1-{4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-fluoro-5-nitrophenyl)urea 2-fluoro-5-nitrophenyl - - Dual EWGs (fluoro, nitro); potential CNS activity due to fluorine
3-(3-Cyanophenyl)-1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea 3-cyanophenyl C₂₆H₂₄N₄O₃ - Cyano group (EWG) increases polarity; may affect membrane permeability

Key Observations :

Substituent Effects on Solubility: Nitro (target compound) and cyano groups reduce solubility due to hydrophobicity, whereas methoxy and ethoxy substituents enhance it.

Electronic and Steric Influence: The nitro group in the target compound is a stronger EWG than chloro or cyano, which may enhance electrophilic interactions in target binding .

Biological Activity Trends: Urea derivatives with EWGs (e.g., nitro, cyano) are often associated with kinase inhibition, as seen in Sorafenib . The 3-chloro-4-methoxyphenyl analog may exhibit dual mechanisms due to opposing electronic effects (chloro vs. methoxy), a feature exploited in multitarget drug design.

Activité Biologique

The compound 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methyl-4-nitrophenyl)urea is a urea derivative with potential pharmacological applications. Its complex structure suggests a range of biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C23H26N2O4
  • Molecular Weight : 394.464 g/mol
  • CAS Number : 64150-16-9
  • LogP : 2.37290 (indicating moderate lipophilicity)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • NMDA Receptors : It has been shown to act as a positive allosteric modulator at NMDA receptors, particularly those containing NR2C/NR2D subunits. This modulation can enhance synaptic plasticity and neuronal excitability, which are crucial for cognitive functions and memory formation.
  • Inhibition of Tumor Growth : Preliminary studies indicate that derivatives of this compound may exhibit antitumor effects by inhibiting pathways related to cell proliferation and survival. For instance, compounds with similar structures have been shown to block the ERK signaling pathway in cancer cells, leading to reduced expression of oncogenes such as CD44 .

Antitumor Effects

Recent research has highlighted the potential antitumor effects of related compounds in various cancer models:

  • Cell Viability Assays : Studies have demonstrated that the compound significantly reduces the viability of cancer cell lines in vitro, suggesting its potential as an anticancer agent.
  • Xenograft Models : In vivo studies using mouse xenograft models have shown that treatment with this compound leads to a significant reduction in tumor size compared to control groups .

Neuroprotective Effects

The compound's action on NMDA receptors suggests it may also possess neuroprotective properties:

  • Synaptic Plasticity : By modulating NMDA receptor activity, it may enhance synaptic plasticity, which is beneficial in conditions like Alzheimer’s disease and other neurodegenerative disorders.

Research Findings and Case Studies

StudyFindings
Cho et al. (2017)Investigated the effects of related compounds on malignant pleural mesothelioma, showing significant antitumor effects via ERK blockade .
BenchChem AnalysisHighlighted the compound's role as an NMDA receptor modulator, influencing neuronal excitability and synaptic function.
Pharmacological StudiesDemonstrated that similar urea derivatives exhibit significant inhibition of tumor growth in various cancer models .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.